molecular formula C25H17Br2NO3 B12052062 1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate CAS No. 355421-53-3

1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

Cat. No.: B12052062
CAS No.: 355421-53-3
M. Wt: 539.2 g/mol
InChI Key: GCMDAKZGYQKLIE-UHFFFAOYSA-N
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Description

1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a brominated quinoline derivative with the molecular formula C₂₅H₁₇Br₂NO₃ (CID 3731455) . Its structure features a quinoline core substituted at the 2-position with a 4-bromophenyl group and at the 6-position with bromine. The 4-carboxylate group is esterified with a 1-oxo-1-phenylpropan-2-yl moiety, contributing to its steric bulk and lipophilicity. Key physicochemical properties include a predicted collision cross-section (CCS) of 186.8 Ų for the [M+H]+ adduct, indicating moderate molecular size and polarity .

Properties

CAS No.

355421-53-3

Molecular Formula

C25H17Br2NO3

Molecular Weight

539.2 g/mol

IUPAC Name

(1-oxo-1-phenylpropan-2-yl) 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C25H17Br2NO3/c1-15(24(29)17-5-3-2-4-6-17)31-25(30)21-14-23(16-7-9-18(26)10-8-16)28-22-12-11-19(27)13-20(21)22/h2-15H,1H3

InChI Key

GCMDAKZGYQKLIE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of recyclable catalysts and environmentally benign solvents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoline core can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to quinoline N-oxides or reduced quinoline derivatives .

Mechanism of Action

The mechanism of action of 1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its anticancer activity . Additionally, the compound can inhibit certain enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Core Quinoline Modifications

  • Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (): Differs in the ester group (ethyl vs. 1-oxo-1-phenylpropan-2-yl). Synthesized via esterification of 2-(4-bromophenyl)quinoline-4-carboxylic acid with ethanol, yielding simpler esters with lower molecular weight (MW = 382.24) compared to the target compound (MW = 537.96) . The bulky 1-oxo-1-phenylpropan-2-yl group in the target compound may reduce solubility in polar solvents compared to ethyl esters.
  • Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate (): Features a styryl group at the 2-position instead of 4-bromophenyl. Crystal structure analysis reveals a dihedral angle of 25.44° between the quinoline and phenyl planes, suggesting conformational flexibility absent in the target compound’s rigid 4-bromophenyl substitution .

Substituent Effects on Reactivity and Activity

  • Amino-Alcohol Quinolines (): (S)-Pentyl and (S)-heptyl substituents enhance anti-malarial potency (3× more potent than mefloquine). Bromine in the target compound may increase lipophilicity and binding affinity via halogen bonding, though direct anti-malarial data are unavailable .
  • 1-(4-Methylphenyl)-1-oxopropan-2-yl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate (): Chlorine (electron-withdrawing) and methoxy (electron-donating) groups contrast with bromine’s stronger electron-withdrawing effects. Methoxy groups may improve solubility but reduce metabolic stability compared to bromine .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Predicted CCS [M+H]+ (Ų) Key Substituents
Target Compound 537.96 186.8 6-Br, 2-(4-BrPh), 1-oxo-1-PhPropan-2-yl
Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate 386.23 N/A Ethyl ester, 2-(4-BrPh)
Ethyl 6-bromo-2-styrylquinoline-4-carboxylate 382.24 N/A Styryl, 6-Br
(S)-Heptyl amino-alcohol quinoline ~400 (estimated) N/A (S)-Heptyl, amino-alcohol
  • Halogen Effects : Bromine’s higher atomic radius and polarizability compared to chlorine or methoxy groups may enhance binding to hydrophobic enzyme pockets but increase toxicity risks .

Biological Activity

The compound 1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer and antimicrobial agent, supported by relevant data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₅Br₂N₁O₃
  • Molecular Weight : 539.2 g/mol
  • IUPAC Name : 1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

The compound features a quinoline backbone, which is often associated with various pharmacological properties, including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. The compound has been assessed for its cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 Value (μg/mL) Reference Compound (Erlotinib) IC50 (μg/mL)
HepG2 (Liver)0.137 - 0.3320.308
MCF-7 (Breast)0.164 - 0.5830.512

These results suggest that the compound has comparable or superior cytotoxicity against HepG2 and MCF-7 cell lines when compared to standard chemotherapy agents like erlotinib .

The mechanism of action for quinoline derivatives often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, compounds similar to the one discussed have been shown to inhibit EGFR tyrosine kinase, a critical pathway in various cancers. The most potent derivatives exhibited IC50 values of approximately 0.14 μM, indicating strong inhibitory potential .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against several pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Reference Compound (Neomycin) MIC
Staphylococcus aureus4-fold more active-
Escherichia coli16-fold more active-
Candida albicans8-fold more active-

These findings highlight the dual functionality of this compound as both an anticancer and antimicrobial agent, making it a promising candidate for further drug development .

Study on Quinoline Derivatives

A study focused on synthesizing new quinoline derivatives demonstrated that compounds with oxadiazole moieties exhibited significant cytotoxicity against cancer cell lines while also displaying potent antimicrobial activity . The researchers synthesized several derivatives and evaluated their biological activities through both in vitro and in silico methods.

Comparative Analysis

In a comparative analysis involving multiple quinoline derivatives, the compound's performance was benchmarked against established drugs. The results indicated that certain derivatives not only matched but surpassed the efficacy of existing treatments in both anticancer and antimicrobial domains .

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